

2-Bromo-4-ethylanisole CAS number 99179-98-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-ethylanisole**

Cat. No.: **B1282620**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-4-ethylanisole** (CAS No. 99179-98-3)

Introduction

2-Bromo-4-ethylanisole is a substituted aromatic ether that serves as a versatile intermediate in organic synthesis. With a molecular structure featuring a methoxy group, an ethyl group, and a bromine atom on a benzene ring, it possesses multiple reactive sites, making it a valuable building block for more complex molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its chemical properties, synthesis, mechanistic rationale, applications, and safety protocols. The information is synthesized from established chemical principles and available technical data to ensure accuracy and practical utility in a laboratory setting.

Physicochemical Properties & Chemical Identifiers

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. **2-Bromo-4-ethylanisole** is typically a colorless to pale yellow liquid with a distinct aromatic character.^[1] Key identifying and physical data are summarized below.

Property	Value	Source
CAS Number	99179-98-3	[1] [2] [3]
IUPAC Name	2-bromo-4-ethyl-1-methoxybenzene	[1] [4]
Molecular Formula	C ₉ H ₁₁ BrO	[1] [2] [3]
Molecular Weight	215.09 g/mol	[1] [4]
Appearance	Colorless to pale yellow liquid	[1]
Canonical SMILES	CCC1=CC(=C(C=C1)OC)Br	[1] [2] [4]
InChI Key	VPDXTNZWHRBQJL-UHFFFAOYSA-N	[1] [2] [4]
Purity (Typical)	≥95% - >98%	[3] [5] [6]

Figure 1: Chemical Structure of 2-Bromo-4-ethylanisole

[Click to download full resolution via product page](#)Figure 1: Chemical Structure of **2-Bromo-4-ethylanisole**.

Synthesis and Mechanistic Rationale

The most common and direct synthesis of **2-Bromo-4-ethylanisole** involves the electrophilic aromatic substitution of its precursor, 4-ethylanisole.[\[1\]](#)[\[2\]](#) The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield.

Directive Effects in Electrophilic Bromination

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. The ethyl (-CH₂CH₃) group is a weak activating group and is also ortho, para-directing.

In the starting material, 4-ethylanisole, the para position relative to the strongly directing methoxy group is occupied by the ethyl group. Therefore, the incoming electrophile (Br^+) is predominantly directed to the positions ortho to the methoxy group (C2 and C6). This makes the synthesis highly selective for the desired 2-bromo isomer.

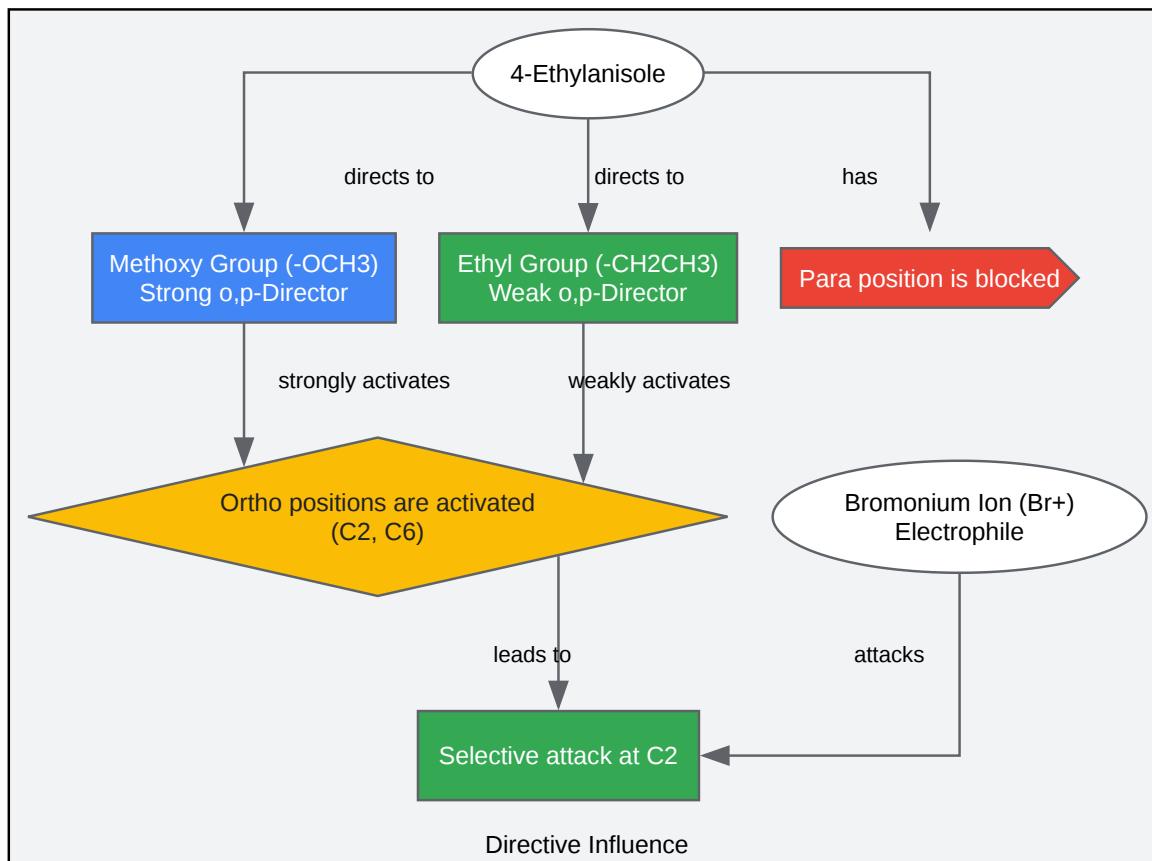


Figure 2: Regioselectivity in the Bromination of 4-Ethylanisole

[Click to download full resolution via product page](#)

Figure 2: Regioselectivity in the Bromination of 4-Ethylanisole.

Recommended Synthesis Protocol

This protocol describes the bromination of 4-ethylanisole using N-Bromosuccinimide (NBS), a common and effective electrophilic brominating agent that is safer and easier to handle than liquid bromine.^[1]

Materials:

- 4-Ethylanisole (precursor)
- N-Bromosuccinimide (NBS)
- Acetonitrile (or other suitable polar aprotic solvent)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Condenser (optional, for reflux)
- Separatory funnel
- Sodium thiosulfate solution (aqueous, for quenching)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for elution)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask, dissolve 4-ethylanisole (1.0 eq.) in acetonitrile.
- Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) to the solution portion-wise while stirring. The reaction is typically performed at room temperature but may be gently heated to ensure completion.

- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up & Quenching: Upon completion, cool the reaction mixture to room temperature. Quench any unreacted bromine by washing with a sodium thiosulfate solution.
- Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure **2-Bromo-4-ethylanisole**.

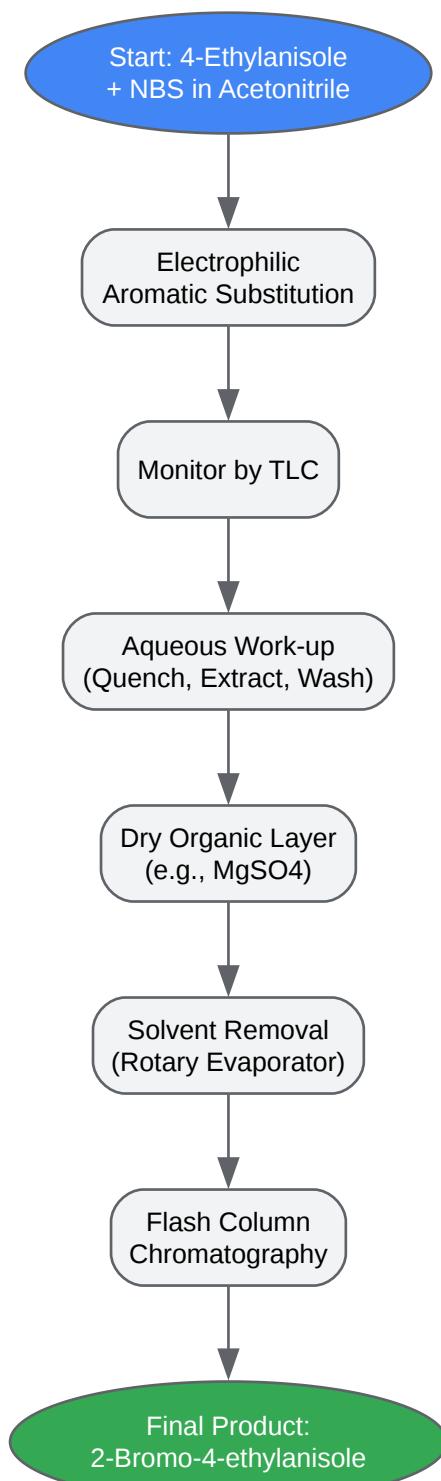


Figure 3: Synthesis & Purification Workflow

[Click to download full resolution via product page](#)

Figure 3: Synthesis & Purification Workflow.

Analytical Characterization

Confirmation of the structure and assessment of purity are critical post-synthesis. Standard analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum will show characteristic signals for the aromatic protons (typically in the 6.8-7.5 ppm range), a singlet for the methoxy protons (~3.8 ppm), and a quartet and triplet for the ethyl group protons.
 - ^{13}C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms, including the methoxy carbon, two ethyl carbons, and six aromatic carbons (four protonated, two quaternary).
- Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M^+) and an $\text{M}+2$ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching for the aromatic and alkyl groups, C-O stretching for the ether linkage, and C-Br stretching in the fingerprint region.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the final product and to separate it from any unreacted starting material or isomeric byproducts.^[7]

Reactivity and Applications

2-Bromo-4-ethylanisole is a valuable intermediate due to its potential for further functionalization.

- Chemical Reactivity:
 - Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, often requiring metal catalysis (e.g., Buchwald-Hartwig amination).^[1]

- Metal-Halogen Exchange: The bromo-group can undergo metal-halogen exchange (e.g., with n-butyllithium) to form an organometallic species, which can then react with various electrophiles.
- Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
- Oxidation: The ethyl group can be oxidized to an acetyl or carboxylic acid group under appropriate conditions.[\[1\]](#)
- Industrial & Research Applications:
 - Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of more complex, biologically active molecules.[\[1\]](#)
 - Fragrance Industry: Its aromatic properties make it suitable for use in the formulation of perfumes and other scented products.[\[1\]](#)
 - Pesticides: The structural motif is explored in the development of new pesticides and insect repellents, leveraging its potential antimicrobial properties.[\[1\]](#)

Safety and Handling

Proper handling is essential due to the potential hazards associated with this class of compounds.

- GHS Hazard Classification: Based on data for the compound and structurally similar molecules, **2-Bromo-4-ethylanisole** should be handled as a hazardous substance.[\[4\]](#)
 - H315: Causes skin irritation.[\[4\]](#)
 - H319: Causes serious eye irritation.[\[4\]](#)
 - H335: May cause respiratory irritation.[\[4\]](#)
- Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile).
- Skin and Body Protection: Wear a standard laboratory coat.
- Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Bromo-4-ethylanisole | 99179-98-3 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. BioOrganics [bioorganics.biz]
- 4. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-ethylanisole | CymitQuimica [cymitquimica.com]
- 6. store.p212121.com [store.p212121.com]
- 7. 2-Bromo-4-methylanisole | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [2-Bromo-4-ethylanisole CAS number 99179-98-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282620#2-bromo-4-ethylanisole-cas-number-99179-98-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com